(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid
Beschreibung
The compound (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzofuran substituent at the 4-position and a sulfonyl group linked to a 3,5-dichloro-4-hydroxyphenyl moiety at the 1-position. The sulfonyl group enhances hydrophilicity and may influence binding affinity, while the dichlorophenol moiety could contribute to electron-withdrawing effects and metabolic stability .
Eigenschaften
IUPAC Name |
(3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO6S/c20-14-6-11(7-15(21)18(14)23)29(26,27)22-8-12(13(9-22)19(24)25)17-5-10-3-1-2-4-16(10)28-17/h1-7,12-13,23H,8-9H2,(H,24,25)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKTXOAFIYBPF-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid (CAS No. 2416217-67-7) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structure
The compound features a pyrrolidine core substituted with a benzofuran moiety and a dichloro-hydroxyphenyl group, which may contribute to its biological activity. The sulfonyl group is also significant for its interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₃Cl₂N₃O₄S
- Molecular Weight : 392.25 g/mol
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes, particularly proteases and kinases, which are crucial in various signaling pathways and disease processes. The presence of the sulfonyl group suggests potential interactions with thiol groups in proteins, possibly leading to enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds related to benzofuran have shown significant activity against fungal pathogens such as Fusarium oxysporum, demonstrating inhibition zones ranging from 28 to 32 mm compared to standard antifungal agents like nystatin . This suggests that our compound may also possess antifungal properties worth exploring.
Enzyme Inhibition Studies
In enzyme inhibition assays, similar compounds have been reported to act as time-dependent inhibitors of human leukocyte elastase and alpha-chymotrypsin . These enzymes are implicated in inflammatory responses, making inhibitors of these enzymes promising candidates for anti-inflammatory therapies.
Study 1: Antifungal Activity
A recent study synthesized various benzofuranyl acetic acid amides and tested their antifungal activity against Fusarium oxysporum. One compound exhibited an IC50 value of 0.42 mM, indicating moderate antifungal activity. This study emphasizes the need for further exploration of the structure-activity relationship (SAR) in benzofuran derivatives .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human leukocyte elastase by related compounds, where a transient inactivation was observed with certain derivatives . The findings suggest that modifications at the benzofuran position could enhance inhibitory potency.
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic Acid
- Molecular Formula: C₉H₁₁NO₃
- Molar Mass : 181.19 g/mol
- Key Features: Replaces benzofuran with a simpler furan ring and lacks the sulfonyl-dichlorophenol group.
- Implications: The absence of the sulfonyl and dichlorophenol substituents reduces molecular complexity and likely decreases binding specificity compared to the target compound. This simpler analogue may serve as a precursor or intermediate in synthesis .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
- Molecular Formula : C₂₂H₂₂F₃N₃O₅
- Molar Mass : 465.42 g/mol
- Key Features : Features a benzodioxol group instead of benzofuran and incorporates a trifluoromethylphenyl urea substituent.
- Implications : The trifluoromethyl group enhances lipophilicity, while the urea linkage may facilitate hydrogen bonding. This compound’s bioactivity (unreported in evidence) likely differs due to divergent substituent effects .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molar Mass : 305.37 g/mol
- Key Features : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), with a tert-butoxycarbonyl (Boc) protecting group.
- Implications : The Boc group improves solubility and stability during synthesis. The phenyl substituent may enhance π-π interactions, but the larger ring size alters conformational flexibility compared to the target compound .
Functional Analogues
3-O-Feruloylquinic Acid
- Molecular Formula : C₁₇H₂₀O₉
- Molar Mass : 368.33 g/mol
- Key Features : Cyclohexanecarboxylic acid derivative with feruloyl and hydroxyl groups.
- Implications : Used as a reference standard and pharmacological research tool. While structurally distinct, its role as a synthetic precursor highlights shared applications in drug development .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid | Not explicitly provided* | ~450 (estimated) | Benzofuran, sulfonyl-dichlorophenol | Enzyme inhibition, drug scaffolds |
| (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid | C₉H₁₁NO₃ | 181.19 | Furan | Synthetic intermediate |
| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid | C₂₂H₂₂F₃N₃O₅ | 465.42 | Benzodioxol, trifluoromethylphenyl urea | Unreported (likely bioactive) |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Piperidine, Boc, phenyl | Protective group chemistry |
| 3-O-Feruloylquinic Acid | C₁₇H₂₀O₉ | 368.33 | Feruloyl, hydroxyl | Pharmacological reference standard |
Research Findings and Implications
- Structural-Activity Relationships: The sulfonyl-dichlorophenol group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in analogues with halogenated aromatic groups .
- Synthetic Challenges : The stereochemical complexity of the (3S,4S) configuration requires precise synthetic methods, such as asymmetric catalysis or chiral resolution, similar to strategies used for related pyrrolidine derivatives .
Q & A
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?
To ensure stereochemical purity, employ a combination of X-ray crystallography (for absolute configuration determination) and chiral HPLC (to assess enantiomeric excess). Additionally, 2D NMR techniques such as NOESY or ROESY can elucidate spatial arrangements of substituents on the pyrrolidine ring. For example, coupling constants in -NMR can confirm trans/cis relationships between protons at positions 3 and 4 .
Q. How should researchers handle and store this compound to maintain stability during experiments?
Store the compound in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen). Maintain temperatures between 2–8°C to prevent degradation of the sulfonyl and hydroxyphenyl groups. Avoid prolonged exposure to moisture, as hydrolysis of the sulfonyl group may occur .
Q. What synthetic strategies are critical for introducing the 1-benzofuran-2-yl moiety into the pyrrolidine scaffold?
Use Sonogashira coupling or Buchwald-Hartwig amination to attach the benzofuran group to the pyrrolidine precursor. Protect the carboxylic acid and hydroxyl groups during synthesis using tert-butyl or benzyl esters to prevent unwanted side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
Conduct pharmacokinetic profiling to identify absorption, distribution, metabolism, or excretion (ADME) limitations. Use LC-MS/MS to measure plasma/tissue concentrations, and perform hepatic microsomal assays to assess metabolic stability. If low bioavailability is observed, consider prodrug strategies or formulation optimization (e.g., nanoparticle encapsulation) .
Q. What computational methods are effective for predicting target interactions, and how do they guide experimental validation?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) can model binding interactions with targets like sulfotransferases or ion channels. Validate predictions using surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., patch-clamp electrophysiology for ion channel modulation) .
Q. How do structural modifications at the 3,5-dichloro-4-hydroxyphenyl group influence target selectivity and off-target effects?
Synthesize analogs with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) or halogen replacements (e.g., fluorine for chlorine) and compare activity via dose-response assays . Use kinome-wide profiling (e.g., KinomeScan) to evaluate off-target kinase interactions .
Q. What strategies minimize diastereomer formation during the synthesis of the pyrrolidine core?
Optimize reaction conditions to favor kinetic control , such as low temperatures (-20°C) and non-polar solvents (toluene). Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) to enhance enantiomeric excess. Monitor intermediate stereochemistry using polarimetry or chiral SFC .
Data Analysis and Optimization
Q. How can researchers address discrepancies in IC₅₀ values across different assay platforms?
Standardize assay conditions (e.g., buffer pH, incubation time) and validate using a reference inhibitor . Perform statistical meta-analysis of replicates and assess inter-lab variability via Bland-Altman plots. If discrepancies persist, investigate assay-specific interference (e.g., fluorescence quenching by the dichlorophenyl group) .
Q. What methodologies are recommended for optimizing the compound’s solubility without compromising activity?
Test co-solvents (DMSO, PEG-400) or cyclodextrin-based formulations . Introduce ionizable groups (e.g., tertiary amines) or reduce logP via substituent modification. Use powder X-ray diffraction (PXRD) to assess crystallinity changes impacting solubility .
Q. How does the sulfonyl group’s electronic nature influence the compound’s metabolic stability?
Compare metabolic half-lives of analogs with sulfonamide , sulfoxide , or sulfone groups using human liver microsomes . Corrogate results with computational predictions of electron density (DFT calculations) to identify oxidation-prone sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
